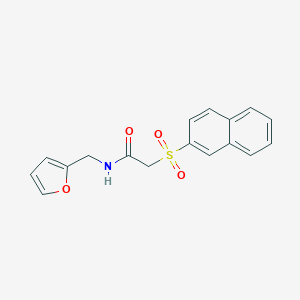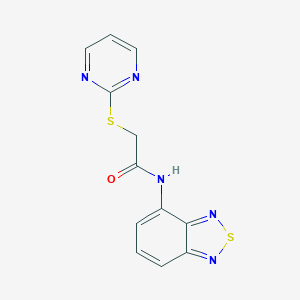![molecular formula C19H15FN2O2S2 B269961 N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as FSN 047 and is a thiazole-based molecule that has shown promising results in various scientific studies.
Mécanisme D'action
The exact mechanism of action of FSN 047 is not yet fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. FSN 047 may also exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and modulating the activity of pain receptors.
Biochemical and Physiological Effects:
FSN 047 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including proteasomes and histone deacetylases. Additionally, FSN 047 has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FSN 047 for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, FSN 047 has shown promising results in various scientific studies, making it a suitable candidate for further research and development. However, one of the limitations of FSN 047 is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of FSN 047. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of FSN 047 and its potential therapeutic applications. Finally, the development of FSN 047-based drugs for the treatment of cancer and inflammatory diseases is an exciting area of research that may have significant clinical implications.
Méthodes De Synthèse
The synthesis of FSN 047 involves several steps, including the reaction of 4-fluoroaniline with thioacetic acid to form 4-(4-fluorophenyl)-1,3-thiazol-2-ylthioacetic acid. This intermediate is then reacted with 4-bromoacetophenone to form N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide. The synthesis method is relatively simple and can be performed on a large scale, making it suitable for further research and development.
Applications De Recherche Scientifique
FSN 047 has shown potential therapeutic applications in various scientific studies. The compound has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, FSN 047 has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C19H15FN2O2S2 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
N-[4-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H15FN2O2S2/c1-12(23)21-16-8-4-14(5-9-16)18(24)11-26-19-22-17(10-25-19)13-2-6-15(20)7-3-13/h2-10H,11H2,1H3,(H,21,23) |
Clé InChI |
WZALSCNMYGNKAY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B269885.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269886.png)

![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B269888.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269889.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)


![N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269900.png)

![2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B269904.png)
